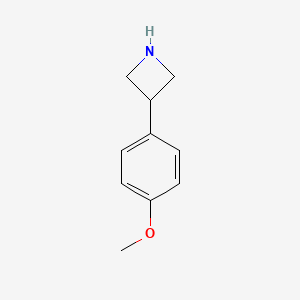

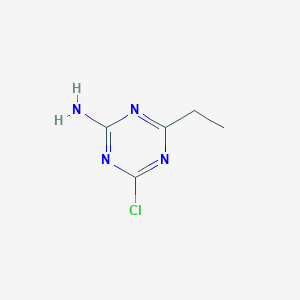

4-Chloro-6-ethyl-1,3,5-triazin-2-amine

Overview

Description

“4-Chloro-6-ethyl-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine class of compounds . These compounds are well known and have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives has been characterized by various methods such as ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible . The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include nucleophilic substitution reactions . For example, new N-heterocyclic compounds with a 1,3,5-triazine core were synthesized by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives have been analyzed using various methods such as FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra and elemental analysis .Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including those related to the triazine family, have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives synthesized from reactions involving primary amines, showed good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Versatile Synthetic Auxiliaries

Chloro[1,3,5]triazine derivatives have been utilized as versatile synthetic auxiliaries for the synthesis of amide libraries. By loading 2,4,6-Trichloro[1,3,5]triazine on NH2-functionalized resins, researchers developed a new supported reagent, which showed promising results in the solution-phase synthesis of different amides and dipeptides (Masala & Taddei, 1999).

Biological Activity Screening

A study on 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines revealed their utility as CGRP receptor antagonists, showcasing the chemical versatility of triazine derivatives in biological activity screening. The compounds were synthesized using nucleophilic substitutions, which underscores the potential of triazine derivatives in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014).

Microwave-Assisted Synthesis

A novel method for the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was developed. This approach facilitates the fast synthesis of these compounds from cyanoguanidine, aromatic aldehydes, and cyclic amines, indicating an efficient way to produce triazine derivatives for various applications, including antileukemic activity (Dolzhenko et al., 2021).

Material Science Applications

Triazine derivatives have also found applications in material science, such as in the synthesis of compounds for enhancing the photo-oxidative stability of polypropylene. This research highlights the utility of triazine compounds in developing materials with improved performance characteristics (Xue-chuan, 2003).

Advanced Synthesis Techniques

Further research into the synthesis of triazine derivatives has led to the development of efficient condensing agents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, for forming amides and esters. These techniques demonstrate the broad utility of triazine derivatives in synthetic chemistry (Kunishima et al., 1999).

Mechanism of Action

Target of Action

Similar 1,3,5-triazine compounds have been found to be active against gram-negative bacteria such asEscherichia coli and Pseudomonas aeruginosa . These bacteria could be potential targets for this compound.

Mode of Action

It’s known that triazine compounds can interact with their targets through a nucleophilic substitution reaction . This interaction can lead to changes in the target’s structure and function, potentially inhibiting its activity .

Biochemical Pathways

Given the antibacterial activity of similar triazine compounds, it’s possible that this compound may interfere with essential bacterial processes such as cell wall synthesis or protein production .

Pharmacokinetics

The molecular weight of the compound is 158589 Da , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.

Result of Action

Similar triazine compounds have shown antibacterial activity, suggesting that this compound may also have the potential to inhibit bacterial growth .

Safety and Hazards

While specific safety and hazard information for “4-Chloro-6-ethyl-1,3,5-triazin-2-amine” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, DMTMM, a related compound, can cause damage to the skin and eyes and may be toxic if ingested .

Future Directions

The future directions in the research of 1,3,5-triazine derivatives could involve the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

properties

IUPAC Name |

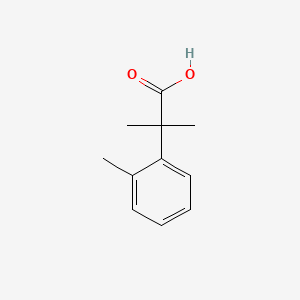

4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAGODLDRBEJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275264 | |

| Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30369-28-9 | |

| Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)